molecular formula C8H8O7 B019596 (-)-Diacetyl-D-tartaric Anhydride CAS No. 70728-23-3

(-)-Diacetyl-D-tartaric Anhydride

Cat. No.: B019596
CAS No.: 70728-23-3
M. Wt: 216.14 g/mol
InChI Key: XAKITKDHDMPGPW-WDSKDSINSA-N
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Description

2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- is a chemical compound with the molecular formula C8H8O7. It is also known as (-)-Diacetyl-D-tartaric Anhydride. This compound is characterized by its unique structure, which includes a furan ring and two acetyloxy groups. It is primarily used in scientific research and has various applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- typically involves the reaction of tartaric acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants and using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- involves its interaction with specific molecular targets. The acetyloxy groups can participate in esterification reactions, while the furan ring can undergo various chemical transformations. These interactions can affect biological pathways and molecular functions, making the compound useful in different research contexts .

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)-: Similar structure but with benzoyloxy groups instead of acetyloxy groups.

    2,5-Furandione, dihydro-3,4-dimethyl-: Similar furan ring structure but with different substituents.

    2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3R,4R)-: Stereoisomer with different spatial arrangement of atoms .

Uniqueness

The uniqueness of 2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted research and applications where these unique characteristics are advantageous .

Properties

IUPAC Name

[(3S,4S)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKITKDHDMPGPW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C(=O)OC1=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70728-23-3
Record name Diacetyltartaric anhydride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070728233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Diacetyl-D-tartaric Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACETYLTARTARIC ANHYDRIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28O8INA78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Diacetyl-d-tartaric Anhydride be used to differentiate between chiral molecules?

A1: Yes, Diacetyl-d-tartaric Anhydride has proven effective in resolving racemic mixtures of chiral complexes. [] Researchers successfully used it as a resolving agent to separate enantiomers of six square-planar palladium(II) complexes. [] This separation was crucial for studying the optical properties and assigning absolute configurations to these chiral complexes. []

Q2: Beyond chiral resolution, does Diacetyl-d-tartaric Anhydride have other applications in chemistry?

A2: While the provided abstracts primarily focus on its use in chiral resolution, Diacetyl-d-tartaric Anhydride is also known to react with primary amines. [] This reactivity allows for the modification of proteins, such as gluten, by targeting the ε-amino group of lysine residues. [] This modification can potentially alter the protein's structure and functional properties. []

Q3: Where can I find more information specifically about Diacetyl-d-tartaric Anhydride?

A3: The provided abstract mentions a resource for detailed information on Diacetyl-d-tartaric Anhydride. [] It suggests that this resource likely contains specifics about the compound, possibly including its synthesis, properties, and other potential applications. []

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